molecular formula C20H19N3O3 B3889456 2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide

2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide

Cat. No.: B3889456
M. Wt: 349.4 g/mol
InChI Key: ZYQNJBPTACTVQT-CIAFOILYSA-N
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Description

2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl group, and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide typically involves the condensation of 2-ethylquinoline-4-carboxylic acid with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced to the corresponding amine using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the Schiff base to the corresponding amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide functionality but differ in their substituents.

    Schiff bases of quinoline: Compounds with similar Schiff base structures but different substituents on the quinoline ring or the aromatic aldehyde.

Uniqueness

2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities

Properties

IUPAC Name

2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-14-11-16(15-6-4-5-7-17(15)22-14)20(25)23-21-12-13-8-9-19(26-2)18(24)10-13/h4-12,24H,3H2,1-2H3,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQNJBPTACTVQT-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Reactant of Route 2
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Reactant of Route 3
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Reactant of Route 4
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide
Reactant of Route 6
2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide

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